molecular formula C16H23NO10 B013582 N-Acetyl-beta-D-glucosamine tetraacetate CAS No. 7772-79-4

N-Acetyl-beta-D-glucosamine tetraacetate

Cat. No.: B013582
CAS No.: 7772-79-4
M. Wt: 389.35 g/mol
InChI Key: OVPIZHVSWNOZMN-UHFFFAOYSA-N
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Description

.beta.-D-Glucosamine Pentaacetate, also known as 2-Amino-2-deoxy-.beta.-D-glucopyranosyl pentaacetate, is a derivative of N-acetylglucosamine. It is a crystalline solid with the molecular formula C16H23NO10 and a molecular weight of 389.35 g/mol . This compound is known for its role in promoting hyaluronic acid production .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-Acetyl-beta-D-glucosamine tetraacetate plays a crucial role in biochemical reactions, particularly in the production of hyaluronic acid . It interacts with enzymes such as O-GlcNAc transferase and O-GlcNAcase, which are responsible for adding and removing O-GlcNAc modifications on proteins . These interactions regulate various cellular functions, including the cellular stress response and homeostasis .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modify over 3,000 nuclear, cytoplasmic, and mitochondrial proteins through O-GlcNAcylation . This modification regulates proteins in a manner similar to phosphorylation, affecting processes such as the phosphoinositide 3-kinase/Akt pathway, heat shock protein expression, and calcium homeostasis . These effects contribute to the compound’s role in promoting cell survival and regulating cellular stress responses .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with O-GlcNAc transferase and O-GlcNAcase . These enzymes catalyze the addition and removal of O-GlcNAc modifications on serine and threonine residues of proteins . This dynamic post-translational modification regulates protein function, stability, and localization . The compound’s ability to promote hyaluronic acid production is mediated through its interaction with the ABC transporter MRP5, which modulates intracellular cGMP levels .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stability and long-term effects on cellular function. It has been demonstrated to promote hyaluronic acid production over extended periods . The compound’s stability is maintained at -20°C, with a shelf life of up to four years . Studies have also shown that the compound’s effects on cellular processes, such as O-GlcNAcylation, are sustained over time, contributing to its potential therapeutic applications .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that the compound can modulate inflammation, myelination, and neurodegeneration at specific doses . For example, in a dose-escalation trial, oral administration of the compound at 6 g and 12 g for four weeks resulted in changes in serum GlcNAc levels and inflammatory markers . High doses of the compound have also been associated with potential toxic effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the hexosamine biosynthetic pathway . It interacts with enzymes such as hexokinase, which phosphorylates hexoses to form hexose phosphate . The compound’s role in O-GlcNAcylation also affects metabolic flux and metabolite levels, contributing to its regulatory functions in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The ABC transporter MRP5 plays a significant role in the export of hyaluronan, which is modulated by intracellular cGMP levels . This transport mechanism ensures the compound’s effective distribution and localization within cells, contributing to its biological activity .

Subcellular Localization

This compound is localized in various subcellular compartments, including the nucleus, cytoplasm, and mitochondria . Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific organelles . The compound’s ability to modify proteins through O-GlcNAcylation is crucial for its regulatory functions in different cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: .beta.-D-Glucosamine Pentaacetate can be synthesized through the acetylation of .beta.-D-glucosamine. The reaction typically involves the use of acetic anhydride and a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation of the hydroxyl groups .

Industrial Production Methods: In industrial settings, the production of .beta.-D-Glucosamine Pentaacetate involves similar acetylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: .beta.-D-Glucosamine Pentaacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various glucosamine derivatives, which have applications in different fields .

Scientific Research Applications

Comparison with Similar Compounds

.beta.-D-Glucosamine Pentaacetate is unique compared to other similar compounds due to its specific acetylation pattern and its ability to promote hyaluronic acid production. Similar compounds include:

These compounds share structural similarities but differ in their specific applications and biological activities.

Properties

IUPAC Name

(5-acetamido-3,4,6-triacetyloxyoxan-2-yl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO10/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPIZHVSWNOZMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40908637
Record name 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose
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Molecular Weight

389.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14086-90-9, 6730-10-5, 7784-54-5, 10385-50-9, 7772-79-4
Record name NSC409738
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409738
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Record name NSC232059
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232059
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name NSC231931
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Record name NSC231915
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Record name 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose
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Record name N-acetyl-beta-D-glucosamine tetraacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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